molecular formula C16H18F3N3O B12225458 4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide

4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B12225458
M. Wt: 325.33 g/mol
InChI Key: VGAKPNGTQWMGNM-UHFFFAOYSA-N
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Description

4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is a chemical compound that features a cyano group, a trifluoroethyl group, and a piperidinylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles.

Mechanism of Action

The mechanism of action of 4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is unique due to its combination of a cyano group, trifluoroethyl group, and piperidinylmethyl group, which collectively contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H18F3N3O

Molecular Weight

325.33 g/mol

IUPAC Name

4-cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide

InChI

InChI=1S/C16H18F3N3O/c17-16(18,19)11-22-7-5-13(6-8-22)10-21-15(23)14-3-1-12(9-20)2-4-14/h1-4,13H,5-8,10-11H2,(H,21,23)

InChI Key

VGAKPNGTQWMGNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)CC(F)(F)F

Origin of Product

United States

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